

# In-depth Technical Guide: Chemical Properties and Stability of Nap-226-90

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## Compound of Interest

Compound Name: Nap-226-90

Cat. No.: B019088

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Disclaimer: Comprehensive searches for "**Nap-226-90**" have not yielded any publicly available information. This designation does not correspond to a recognized chemical compound in scientific literature, chemical databases, or patent filings. The following guide is a structured template illustrating how such a document would be presented if data were available. All data and experimental details are hypothetical placeholders.

## Introduction

This document provides a detailed overview of the chemical properties and stability profile of the novel compound **Nap-226-90**. The information herein is intended for researchers, scientists, and drug development professionals engaged in its evaluation. The guide covers fundamental physicochemical characteristics, stability under various stress conditions, and the methodologies used to determine these properties.

## Physicochemical Properties

The fundamental physicochemical properties of **Nap-226-90** are critical for understanding its behavior in both in vitro and in vivo systems. These properties influence its solubility, absorption, distribution, and formulation potential.

## Summary of Physicochemical Data

The following table summarizes the key physicochemical parameters determined for **Nap-226-90**.

Property	Value	Method Used
Molecular Formula	C <sub>22</sub> H <sub>25</sub> N <sub>3</sub> O <sub>4</sub> S	High-Resolution Mass Spectrometry
Molecular Weight	443.52 g/mol	LC-MS
pKa	8.2 ± 0.1 (basic), 3.5 ± 0.1 (acidic)	Potentiometric Titration
LogP	3.85	HPLC Method
Aqueous Solubility (pH 7.4)	0.05 mg/mL	Shake-Flask Method
Melting Point	188-192 °C	Differential Scanning Calorimetry

## Experimental Protocols: Physicochemical Characterization

**Protocol 2.2.1: Determination of pKa by Potentiometric Titration** A solution of **Nap-226-90** (1 mg/mL) was prepared in a co-solvent system (e.g., 5% DMSO in water). The solution was titrated with 0.1 M HCl and 0.1 M NaOH. The pH was monitored using a calibrated pH meter, and the pKa values were determined from the inflection points of the titration curve using appropriate software.

**Protocol 2.2.2: Determination of LogP by HPLC** The partition coefficient was determined using a validated reverse-phase HPLC method. A series of standard compounds with known LogP values were injected to create a calibration curve of retention time versus LogP. The retention time of **Nap-226-90** was then measured under the same conditions, and its LogP value was interpolated from the calibration curve.

## Chemical Stability

The stability of **Nap-226-90** was assessed under various stress conditions as per ICH guidelines to identify potential degradation pathways and to determine its shelf-life.

## Summary of Stability Data

The table below presents the degradation of **Nap-226-90** observed under different stress conditions over a 7-day period.

Condition	% Degradation (Day 7)	Major Degradants Identified
Acidic (0.1 M HCl, 40°C)	15.4%	N-dealkylated, Hydrolyzed
Basic (0.1 M NaOH, 40°C)	8.2%	Oxidized
Oxidative (3% H <sub>2</sub> O <sub>2</sub> , 25°C)	22.1%	N-oxide, Hydroxylated
Thermal (80°C, solid)	2.5%	None significant
Photolytic (ICH Q1B)	11.8%	Photodimer, Isomer

## Experimental Protocols: Stability Studies

Protocol 3.2.1: Forced Degradation Study Stock solutions of **Nap-226-90** (1 mg/mL) were prepared in acetonitrile. Aliquots were diluted into acidic, basic, and oxidative solutions and incubated at the specified temperatures. Samples were withdrawn at predetermined time points (0, 1, 3, 7 days), neutralized, and analyzed by a stability-indicating UPLC-MS method to quantify the remaining parent compound and identify major degradants. For photostability, a solution and solid sample were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

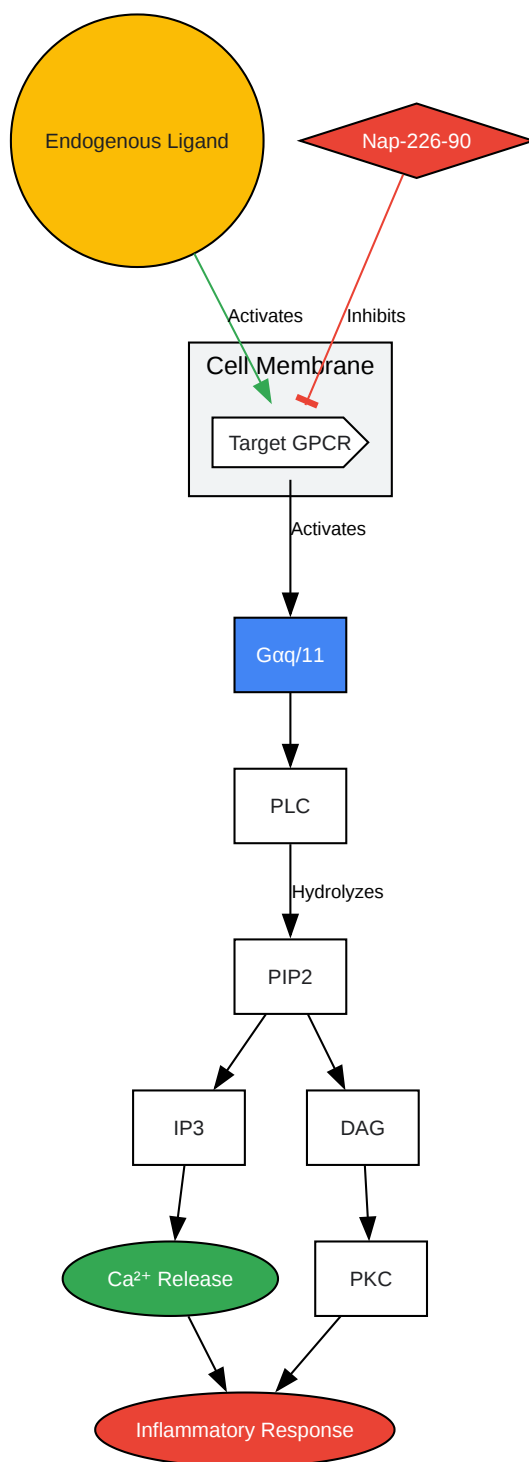
## Biological Context and Signaling

Preliminary studies suggest that **Nap-226-90** acts as an antagonist at a G-protein coupled receptor (GPCR), modulating downstream signaling cascades involved in inflammatory responses.

## Proposed Signaling Pathway of Nap-226-90

The following diagram illustrates the proposed mechanism of action for **Nap-226-90**.

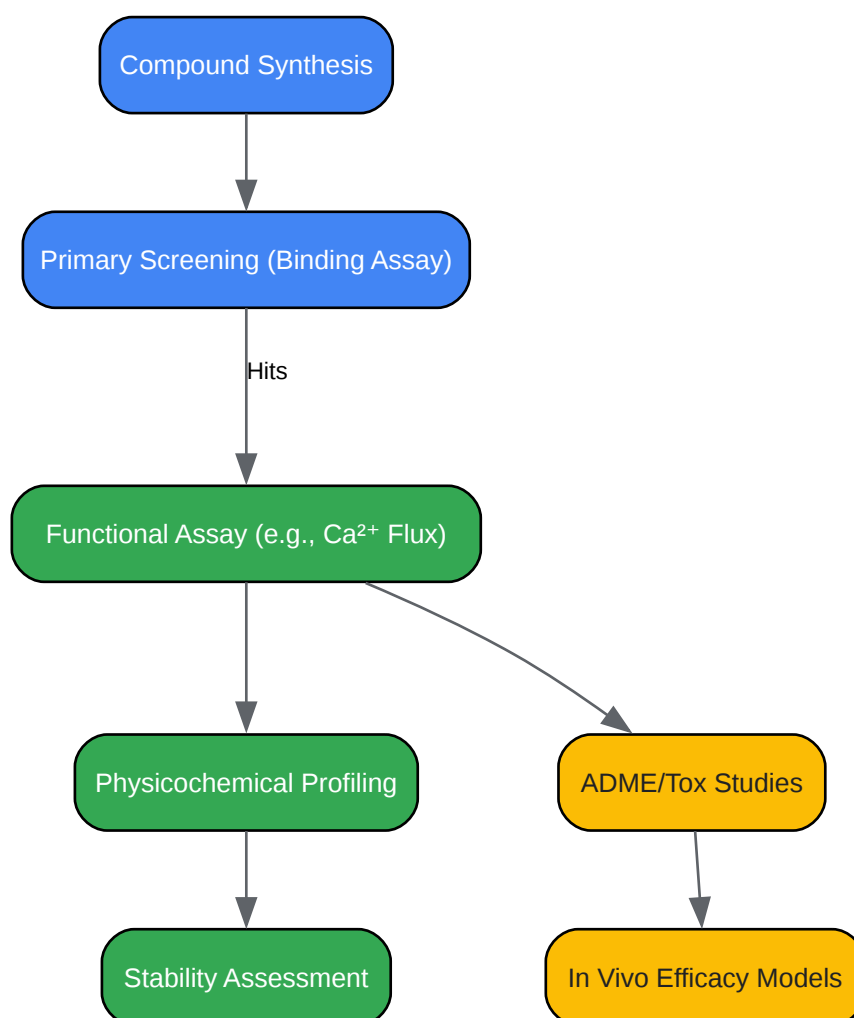
## Proposed Signaling Pathway for Nap-226-90

[Click to download full resolution via product page](#)Caption: Antagonistic action of **Nap-226-90** on a GPCR signaling cascade.

## Experimental Workflow

The following diagram outlines the general workflow used for the screening and characterization of **Nap-226-90**.

General Experimental Workflow



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Caption: High-level workflow from synthesis to preclinical evaluation.

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